4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole
Overview
Description
4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole typically involves the iodination of 1,2-dimethyl-5-nitroimidazole. One common method is the electrophilic substitution reaction where iodine is introduced into the imidazole ring. This can be achieved using iodine and an oxidizing agent such as nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability and safety of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products:
Substitution: Products include azido or cyano derivatives of the imidazole.
Reduction: The major product is 4-amino-1,2-dimethyl-5-nitro-1H-imidazole.
Oxidation: The major products are carboxylic acid derivatives.
Scientific Research Applications
4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The iodine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
4-Iodoimidazole: Lacks the methyl and nitro groups, resulting in different chemical properties and applications.
1,2-Dimethyl-5-nitroimidazole:
5-Nitroimidazole: A simpler structure with different biological activities and applications.
Uniqueness: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole is unique due to the combination of iodine, methyl, and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-iodo-1,2-dimethyl-5-nitroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZVJLABFHZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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